[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate
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Overview
Description
2-Bromo-2-methoxyacetic acid methyl ester is a chemical compound with the molecular formula C4H7BrO3. It is a clear, colorless oil that is soluble in chloroform and methanol . This compound is used as an intermediate in the synthesis of various organic compounds, including those with antifungal and antialgal properties .
Preparation Methods
The synthesis of 2-bromo-2-methoxyacetic acid methyl ester typically involves the bromination of methoxyacetic acid followed by esterification. One common method involves the reaction of bromoacetic acid with methanol in the presence of sulfuric acid, which acts as a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Bromo-2-methoxyacetic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles. For example, it can react with amines to form amides.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Hydrolysis: The ester can be hydrolyzed to form 2-bromo-2-methoxyacetic acid and methanol.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-2-methoxyacetic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-2-methoxyacetic acid methyl ester involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis, releasing methanol and forming the corresponding acid . The molecular targets and pathways involved depend on the specific application and the compounds being synthesized.
Comparison with Similar Compounds
2-Bromo-2-methoxyacetic acid methyl ester can be compared with other similar compounds, such as:
Methyl bromoacetate: This compound has a similar structure but lacks the methoxy group.
Bromoacetic acid methyl ester: Another similar compound, which is used in the synthesis of various organic molecules.
The presence of the methoxy group in 2-bromo-2-methoxyacetic acid methyl ester makes it unique and can influence its reactivity and the types of reactions it undergoes.
Properties
Molecular Formula |
C32H29NO9 |
---|---|
Molecular Weight |
571.6 g/mol |
IUPAC Name |
[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C32H29NO9/c1-18-15-26(35)39-24-16-22(13-14-23(18)24)38-32-27(33-19(2)34)29(41-30(36)20-9-5-3-6-10-20)28-25(40-32)17-37-31(42-28)21-11-7-4-8-12-21/h3-16,25,27-29,31-32H,17H2,1-2H3,(H,33,34)/t25?,27?,28-,29?,31?,32+/m0/s1 |
InChI Key |
DPPHVJHTPUIZNZ-XPASBKCBSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@@H]4C(O3)COC(O4)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)NC(=O)C |
Origin of Product |
United States |
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